1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene

Catalog No.
S1956845
CAS No.
160780-82-5
M.F
C60H39N3
M. Wt
802 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene

CAS Number

160780-82-5

Product Name

1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene

IUPAC Name

9-[4-[3,5-bis(4-carbazol-9-ylphenyl)phenyl]phenyl]carbazole

Molecular Formula

C60H39N3

Molecular Weight

802 g/mol

InChI

InChI=1S/C60H39N3/c1-7-19-55-49(13-1)50-14-2-8-20-56(50)61(55)46-31-25-40(26-32-46)43-37-44(41-27-33-47(34-28-41)62-57-21-9-3-15-51(57)52-16-4-10-22-58(52)62)39-45(38-43)42-29-35-48(36-30-42)63-59-23-11-5-17-53(59)54-18-6-12-24-60(54)63/h1-39H

InChI Key

XCICDYGIJBPNPC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC(=CC(=C5)C6=CC=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97)C1=CC=C(C=C1)N1C2=CC=CC=C2C2=CC=CC=C21

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC(=CC(=C5)C6=CC=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97)C1=CC=C(C=C1)N1C2=CC=CC=C2C2=CC=CC=C21
  • Organic electronics

    Carbazole is a well-known building block in organic electronics due to its aromatic character and electron-transporting properties []. 1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene, with its three carbazole groups attached to a central benzene ring, could potentially be investigated for applications in organic light-emitting diodes (OLEDs) or organic solar cells due to its potential for efficient charge transport.

  • Organic semiconductors

    Similar to its application in organic electronics, 1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene's structure suggests it could be a candidate material for organic semiconductors []. Research in this field explores organic materials that exhibit semiconducting behavior, which could be useful in developing new types of transistors and other electronic devices.

  • Material science

    The properties of 1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene, such as its thermal stability and self-assembly behavior, could be of interest to material scientists. Research in this area might involve studying how the molecule interacts with other molecules and how it can be incorporated into new materials with specific functionalities.

1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene is a complex organic compound characterized by its unique structure, which consists of a central benzene ring substituted with three 4-(9-carbazolyl)phenyl groups. Its molecular formula is C60H39NC_{60}H_{39}N, and it features a high degree of conjugation due to the presence of carbazole moieties, which are known for their excellent electron-donating properties. This compound is particularly significant in the field of organic electronics, especially in the development of organic light-emitting diodes (OLEDs) due to its favorable photophysical properties and thermal stability.

  • Photoconductivity: The extended π-conjugated system could allow for efficient charge transport upon light absorption [].
  • Fluorescence: Carbazole moieties are known to exhibit fluorescence, and the presence of three such units might enhance this property [].
Involving 1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene primarily include cross-coupling reactions and polymerization processes. For instance, it can undergo reductive electrochemical polymerization, which allows for the formation of conductive polymer films that can be utilized in various electronic applications . Additionally, its synthesis may involve coupling reactions between aryl halides and carbazole derivatives, facilitated by catalysts such as nickel or palladium .

The synthesis of 1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene typically involves multi-step organic synthesis techniques. One common method is through the Suzuki coupling reaction, where boronic acids containing carbazole units are reacted with aryl halides in the presence of a palladium catalyst. This method allows for the formation of the desired trisubstituted benzene structure with high yields. Other methods may include direct arylation or other coupling strategies depending on the availability of starting materials and desired purity levels .

1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene has several notable applications:

  • Organic Light-Emitting Diodes (OLEDs): Its strong luminescent properties make it an excellent candidate for use as an emissive layer or host material in OLEDs.
  • Organic Photovoltaics: The compound can be utilized in solar cells where efficient charge transport is essential.
  • Sensors: Due to its electronic properties, it can be incorporated into sensors for detecting various analytes.

Interaction studies of 1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene often focus on its behavior in mixed systems with other organic semiconductors or polymers. Research indicates that blending this compound with other materials can enhance device performance by improving charge transport and emission efficiency. For example, studies have shown that incorporating this compound into OLED architectures can lead to improved external quantum efficiency and reduced efficiency roll-off at high brightness levels .

Several compounds share structural similarities with 1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene. Here are a few notable examples:

Compound NameStructure DescriptionUnique Features
N,N'-Dicarbazolyl-3,5-benzeneContains two carbazole units linked to a benzene ringKnown for high triplet energy and efficiency in OLEDs
Tris(4-carbazol-9-yl)amineSimilar tri-substituted structure but includes amineExhibits different electronic properties due to nitrogen
1,3-Di(4-(9-carbazolyl)phenyl)benzeneContains two carbazole phenyl groups instead of threeLower molecular weight may affect electronic performance

These compounds highlight the versatility and adaptability of carbazole-based structures in electronic applications while showcasing the unique characteristics that make 1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene particularly valuable in advanced material science.

XLogP3

16

Dates

Modify: 2023-08-16

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